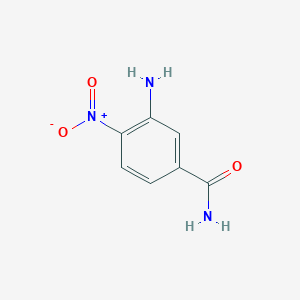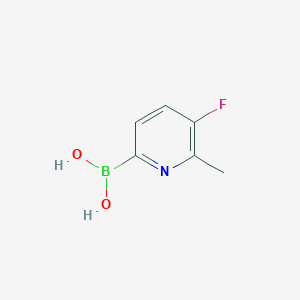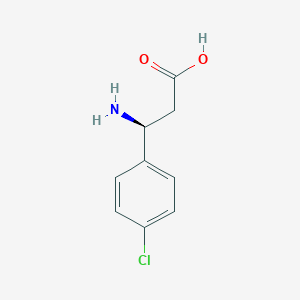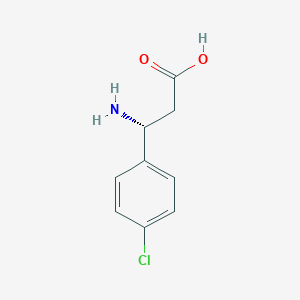
1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 3-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenyl isocyanate and N-(2,6-dimethylphenyl)-5-phenylimidazo , have been reported to interact with various biological targets. For instance, N-(2,6-dimethylphenyl)-5-phenylimidazo has been found to target Tyrosine-protein kinase Lck in humans .
Mode of Action
For example, Metalaxyl-M, a compound with a similar structure, disrupts fungal nucleic acid synthesis - RNA polymerase 1 .
Biochemical Pathways
A compound with a similar structure, (2,6-dimethylphenyl)arsonic acid, has been reported to induce apoptosis through the mitochondrial pathway . Another compound, dihydropyridinates (DHP − s), has been reported to influence the electronic structure and in turn hydride transfer chemistry .
Pharmacokinetics
A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .
Result of Action
A compound with a similar structure, tris(2,6-dimethylphenyl) phosphate (tdmpp), has been reported to impair sexual differentiation of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 2,6-dimethylphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid: An oxidation product of the aldehyde compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrrole ring with a 2,6-dimethylphenyl group and an aldehyde functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWMIOYSRBPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)


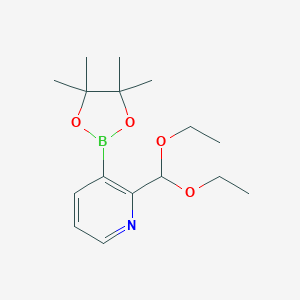
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
